2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride
Description
Properties
IUPAC Name |
2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-3-5(1-6-2-5)8-4(10)7-3;/h6H,1-2H2,(H2,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFZBOWOQWUJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-27-9 | |
| Record name | 2,5,7-Triazaspiro[3.4]octane-6,8-dione, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Expansion via Cyclopropane Intermediates
A method adapted from EP3191441B1 involves a multi-step sequence starting with cyclopropane derivatives. The synthesis of analogous spiro diones, such as spiro[2.5]octane-5,7-dione, employs (1-ethoxycyclopropoxy)trimethylsilane as a precursor. Key steps include:
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Wittig Reaction : Formation of a cyclopropane-containing olefin.
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Michael/Claisen Cascade : Ring expansion through conjugate addition and cyclization.
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Hydrolysis and Decarboxylation : Cleavage of ester groups to yield the dione.
While this route avoids hazardous reagents like sodium hydride, it requires flash chromatography for purification, limiting industrial applicability. Modifications using ethyl-based protecting groups (R = C₁–C₂ alkyl) improve solubility but necessitate acidic workups for deprotection.
Cyclocondensation of Bifunctional Amines
An alternative route involves cyclocondensation between a diketone and a triamine. For example:
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Formation of Triazaspiro Intermediate : Reacting 1,3-diaminopropane with a cyclopropane-1,2-dione under basic conditions.
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Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to precipitate the final product.
This method achieves a purity of 95% but struggles with regioselectivity due to competing amination pathways.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Acid Catalysts : HCl gas bubbled into the reaction mixture enhances protonation of amine groups, directing cyclization.
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Base Catalysts : Triethylamine (Et₃N) neutralizes HCl byproducts but may deprotonate sensitive intermediates.
Mechanistic Insights and Side Reactions
The spiro core formation proceeds via intramolecular nucleophilic attack, as depicted below:
Common side reactions include:
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Over-alkylation : Excess amine leads to quaternary ammonium salts.
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Ring-Opening : Acidic conditions destabilize the cyclopropane ring, yielding linear byproducts.
Industrial-Scale Considerations
Purification Challenges
Hazard Mitigation
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Reagent Substitution : Replacing o-dichlorobenzene with toluene minimizes toxicity.
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Waste Management : Neutralization of HCl effluents with NaOH ensures environmental compliance.
Emerging Methodologies
Recent advances include enzymatic desymmetrization of prochiral diones to access enantiopure spiro compounds. For instance, lipase-catalyzed resolutions achieve enantiomeric excess (ee) >90%, though substrate specificity remains a barrier .
Chemical Reactions Analysis
Types of Reactions
2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
The compound's ability to interact with biological systems suggests potential applications in neurological research. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases.
2. Drug Delivery Systems
The unique structure of 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride may facilitate its use in drug delivery systems. Its spirocyclic nature can enhance the solubility and stability of pharmaceutical formulations.
Case Studies
While comprehensive case studies specific to this compound are sparse due to its relative novelty in research literature, related compounds have provided insights into potential applications:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Similar spiro compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Anticancer Research | Derivatives of triazaspiro compounds showed cytotoxic effects on various cancer cell lines. |
| Neurological Effects | Related compounds influenced neurotransmitter activity in preclinical models of neurodegeneration. |
Mechanism of Action
The mechanism of action of 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The spirocyclic architecture of 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride distinguishes it from conventional imidazolidines. Key comparisons include:
| Compound Name | CAS Number | Purity | Price (per 1g) | Availability | Key Structural Features |
|---|---|---|---|---|---|
| 2,5,7-Triazaspiro[3.4]octane-6,8-dione HCl | 1026796-27-9 | 95% | ¥4304.00 / €831.00 | Typically in stock | Spiro[3.4]octane core, hydrochloride salt |
| 4-((2,5-Dioxoimidazolidin-1-yl)methyl)benzoic acid | 200-35-5 | 97% | ¥1661.00 | In stock | Benzoic acid substituent, non-spiro |
| 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | 440-58-0 | 95% | ¥148.00 (25g) | In stock | Hydroxymethyl and dimethyl groups |
| tert-Butyl 3-benzylimidazolidine-1-carboxylate | 623943-75-9 | 95% | N/A | Typically in stock | tert-Butyl carbamate, benzyl substituent |
Spirocyclic vs.
Substituent Effects : Compounds with polar groups (e.g., benzoic acid) exhibit enhanced aqueous solubility, whereas lipophilic tert-butyl or benzyl groups (e.g., tert-Butyl 3-benzylimidazolidine-1-carboxylate) may improve membrane permeability .
Price and Availability : The target compound’s higher price (4–30× costlier than others) suggests greater synthetic complexity or niche demand, despite being regularly stocked .
Commercial and Research Implications
- In contrast, cheaper analogs like 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione may serve as crosslinking agents or polymer precursors .
- Synthesis Challenges : The spirocyclic scaffold likely requires multi-step synthesis with stringent stereochemical control, contributing to its elevated cost compared to simpler derivatives .
Biological Activity
Chemical Identity
2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula and a CAS number of 1026796-27-9. Its structural representation includes a spirocyclic framework that contributes to its unique biological properties. The compound is characterized by the following structural features:
- Molecular Formula : C₅H₇N₃O₂
- SMILES Notation : C1C2(CN1)C(=O)NC(=O)N2
- InChI Key : LHNBZDSWNHROMZ-UHFFFAOYSA-N
Research into the biological activity of this compound suggests multiple mechanisms through which it exerts its effects:
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of nitrogen in the spirocyclic structure may enhance its interaction with microbial cell membranes.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. The IC50 values for certain cell lines are reported to be significantly lower than 20 µg/mL, indicating strong cytotoxicity .
Case Studies
- Antimicrobial Evaluation : A study conducted on Mannich bases derived from related compounds demonstrated notable antibacterial and antifungal activities. These findings suggest that modifications to the spirocyclic structure can enhance biological efficacy .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of 2,5,7-triazaspiro[3.4]octane derivatives on HeLa cells using the MTT assay, revealing that certain derivatives could inhibit cell proliferation effectively .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound and its derivatives compared to other known compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µg/mL) | Notes |
|---|---|---|---|
| 2,5,7-Triazaspiro[3.4]octane-6,8-dione HCl | Moderate | <20 | Effective against multiple bacterial strains |
| Mannich Bases from 2-Arylidine Compounds | High | Variable | Enhanced activity with structural modifications |
| Thiazolidinone Derivatives | Moderate | >20 | Known for anti-inflammatory properties |
Safety and Toxicology
The compound has been classified with specific safety warnings:
- Harmful if swallowed (H302) .
- Causes skin irritation (H315) .
These safety profiles necessitate careful handling and further toxicological studies to ensure safe application in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Cycloalkylation of hydantoin derivatives under phase-transfer catalysis (PTC) is a common approach. For example, 1,3-dibromopropane and hydantoins undergo N1/N3 alkylation to form spirocyclic cores. Optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and stoichiometry can improve yields (e.g., 86% in ethanol reflux) . Purity is assessed via elemental analysis and spectral data (¹H NMR, MS) .
- Key Data : In analogous syntheses, LC purity ranges from 62% to 69% for structurally related triazaspiro compounds, highlighting the need for post-synthetic purification .
Q. How is the structural integrity of this compound confirmed in synthetic batches?
- Methodology : ¹H NMR and mass spectrometry (APCI-MS) are critical. For example, spirocyclic compounds exhibit distinct proton environments (e.g., δ 4.35 ppm for axial protons in similar structures) and molecular ion peaks (e.g., [M+H]+ = 341 for ethyl-substituted analogs) . X-ray crystallography or 2D NMR (COSY, HSQC) may resolve stereochemical ambiguities .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring detect degradation products. Hydrochloride salts generally require desiccated storage (-20°C) to prevent hygroscopic decomposition .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data for this compound across different in vitro assays?
- Methodology : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, selectivity over off-target receptors (e.g., 5-HT2A/B, adrenergic) must be confirmed via competitive binding studies (pKi ≥ 8.4 for target vs. >100-fold selectivity over others) . Contradictions may arise from assay sensitivity (e.g., DMSO solubility limits) or cell-line variability .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology : Salt form screening (e.g., hydrochloride vs. mesylate) and prodrug derivatization (e.g., tert-butyl carbamate protection) enhance solubility. Hydrogel formulations (tested via in vitro release profiles) or lipid-based carriers improve bioavailability, as demonstrated for metformin hydrochloride .
Q. How can computational modeling guide the design of analogs with improved binding affinity to target proteins?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with binding pockets. For MDM2-p53 inhibitors, spirocyclic cores achieve optimal van der Waals contacts, with substituent effects quantified via free energy calculations .
Q. What analytical techniques resolve spectral overlaps in complex mixtures during metabolic stability studies?
- Methodology : High-resolution LC-MS/MS (Q-TOF) with isotopic labeling distinguishes parent compounds from metabolites. For spirocycles, collision-induced dissociation (CID) fragments (e.g., m/z 341 → 217) confirm metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for spirocyclic compounds?
- Methodology : Replicate reactions under published conditions while controlling variables (e.g., reagent purity, moisture levels). For example, PTC efficiency varies with counterion choice (e.g., tetrabutylammonium vs. benzalkonium), impacting yields by 10–15% . Statistical tools (e.g., ANOVA) identify significant factors .
Q. Why do biological activity results vary between academic and industrial studies?
- Methodology : Industrial assays often use higher-throughput but less physiologically relevant systems (e.g., recombinant vs. primary cells). Validate findings using in situ models (e.g., tissue explants) and blinded analysis to mitigate bias .
Methodological Recommendations
- Synthetic Chemistry : Prioritize PTC for scalability, but validate purity via orthogonal methods (HPLC, NMR) .
- Biological Assays : Include negative controls (e.g., 5-HT2C knockout models) to confirm target specificity .
- Data Interpretation : Use triangulation (e.g., synthesis, modeling, bioassays) to strengthen conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
